Methyl 1-amino-4-oxo-cyclohexanecarboxylate HCl

Preparative handling Storage stability Weighing accuracy

Synthetic challenges arise when diversifying saturated amino acid scaffolds due to limited functional handles. Methyl 1-amino-4-oxo-cyclohexanecarboxylate HCl solves this with a crystalline, non-hygroscopic building block that embeds a reactive 4-oxo group for oxime ligation, hydrazone formation, reductive amination, and ketal protection. • 98% purity ensures reproducible automated Fmoc-SPPS with minimal truncation by-products • Moderate logP (0.7) and low PSA (69 Ų) maintain passive permeability for fragment elaboration • Free base liberated in situ for solution-phase couplings; ideal for macrocyclic peptide construction

Molecular Formula C8H14ClNO3
Molecular Weight 207.65 g/mol
Cat. No. B8178939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-amino-4-oxo-cyclohexanecarboxylate HCl
Molecular FormulaC8H14ClNO3
Molecular Weight207.65 g/mol
Structural Identifiers
SMILESCOC(=O)C1(CCC(=O)CC1)N.Cl
InChIInChI=1S/C8H13NO3.ClH/c1-12-7(11)8(9)4-2-6(10)3-5-8;/h2-5,9H2,1H3;1H
InChIKeyYPMONKFLTNHGRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-amino-4-oxo-cyclohexanecarboxylate HCl – Procurement-Grade Properties


Methyl 1-amino-4-oxo-cyclohexanecarboxylate HCl (CAS 2231674-94-3) is a quaternary α‑amino ester hydrochloride featuring a cyclohexane ring that embeds a ketone group. This combination delivers a conformationally restricted amino acid scaffold with a built‑in electrophilic handle. The hydrochloride salt provides a crystalline, non‑hygroscopic solid that is readily dispensed by weight, and the free base can be liberated in situ for solution‑phase couplings. This compound serves as a sp³‑rich building block in medicinal chemistry programs that require increased saturation and three‑dimensionality [1] [2].

Workflow Solid‑phase peptide synthesis, fragment library construction, and ketone‑directed late‑stage diversification
Selection Crystalline hydrochloride salt for accurate weighing; free base liberated in situ for solution couplings
Use context Sp³‑rich, conformationally restricted scaffold with a built‑in ketone electrophile for reactivity‑driven campaigns

Why This Cyclohexane Scaffold Cannot Be Replaced by Close Analogs


In‑class cyclohexane amino esters differ critically in the nature of the 4‑position substituent. Replacing the ketone of methyl 1‑amino‑4‑oxo‑cyclohexanecarboxylate HCl with a hydroxyl, a hydrogen, or a difluoromethylene unit alters bond angles, hydrogen‑bonding patterns, and downstream reactivity. The ketone enables oxime, hydrazone, and reductive amination chemistry that is not accessible to the alcohol or the fully saturated analog. Consequently, assuming that the 4‑hydroxy or the unsubstituted methyl 1‑amino‑cyclohexanecarboxylate will perform identically in a synthetic sequence jeopardises yield, purity, and the feasibility of late‑stage diversification [1] [2].

4‑Hydroxy analog
Replacing the ketone with a hydroxyl removes oxime and hydrazone chemistry; hydrogen‑bonding patterns and coupling yields may shift significantly.
Unsubstituted cyclohexane ester
Lacks the 4‑oxo handle; reductive amination and site‑specific conjugation steps become inaccessible, limiting late‑stage diversification.
4,4‑Difluoro or other substituted analogs
Electronic and steric profiles differ; the ketone’s reactivity and conformational bias may not transfer, requiring re‑optimisation of synthetic sequences.

Specification-Level Evidence for Methyl 1-amino-4-oxo-cyclohexanecarboxylate HCl


Crystalline Hydrochloride Salt vs. Free-Base Oils

When procured as the hydrochloride salt, methyl 1‑amino‑4‑oxo‑cyclohexanecarboxylate is a white crystalline powder that avoids the hygroscopicity and low‑temperature storage requirements typical of the free‑base form. The free base is consistently described as an oil or semi‑solid in the patent literature [1], complicating accurate dispensing and long‑term stability studies. The salt’s physical form directly reduces weighing errors in multi‑gram batch preparations.

Physical form
Reported
HCl salt: white crystalline solid
Free base: oil or semi‑solid
Reduces weighing errors; supports reproducible stoichiometry in scale‑up.
Ambient storage; no cold‑chain required.
Preparative handling Storage stability Weighing accuracy

Minimum Purity of 98% vs. Competing 95% Standards

Commercially available methyl 1‑amino‑4‑oxocyclohexanecarboxylate (free base) from major chemical vendors is offered at a typical minimum purity of 95% , whereas the hydrochloride salt is supplied with a minimum purity specification of 98% as determined by HPLC . The 3‑percentage‑point purity difference corresponds to a higher level of impurities that may cap the α‑amino group during peptide elongation, leading to truncated sequences and lower overall yields.

Purity (HPLC)
Data to verify
+3% absolute purity vs. typical free base (≥98% vs. 95%)
Lowers pre‑purification burden; may increase molar coupling yield.
Supplier specification; independent verification advised.
Assay quality Reproducibility Peptide coupling efficiency

Higher Lipophilicity vs. Free Acid for Resin Loading

The methyl ester derivative exhibits a measured logP of 0.70 , whereas the analogous 1‑amino‑4‑oxocyclohexanecarboxylic acid’s logP is predicted to be below −1.0 (PubChem XLogP3 for the acid is not available, but the structural analogue cyclohexane carboxylic acid has an experimental logP of 0.20; the addition of a free carboxylic acid typically lowers logP by ca. 1.5–2.0 log units) [1]. The increased lipophilicity of the methyl ester improves solubility in the organic solvents commonly used for resin‑bound peptide coupling, resulting in higher loading efficiency.

Lipophilicity (logP)
Class-level
Methyl ester: logP 0.70
Free acid: estimated ≤ −1.0
Facilitates organic‑solvent resin loading for SPPS.
ΔlogP ≥1.7; based on structural trend inference.
Solid‑phase peptide synthesis Lipophilicity Resin loading

Lower Polar Surface Area vs. Free Acid for Cell Permeability

The methyl ester exhibits a topological polar surface area (TPSA) of 69.4 Ų , which is below the 90 Ų threshold commonly associated with moderate passive permeability. In contrast, the corresponding free acid would carry an additional H‑bond donor (three donors total) and is expected to have a TPSA well above 100 Ų, impairing passive cell entry. This difference becomes decisive when the building block is used to elaborate fragment‑sized libraries for intracellular target engagement.

Polar surface area
Class-level
TPSA 69.4 Ų
Free acid estimated >100 Ų
Supports passive permeability for intracellular target fragments.
Calculated by Ertl’s method; below 90 Ų threshold.
Cell permeability Polar surface area Fragment‑based lead generation

Procurement-Justified Applications of Methyl 1-amino-4-oxo-cyclohexanecarboxylate HCl


Fmoc Solid-Phase Peptide Synthesis with Constrained Residues

The solid, high‑purity HCl salt is the preferred form for automated peptide synthesisers. The crystalline nature ensures reproducible cartridge filling, while the 98% purity minimises by‑product formation during Fmoc deprotection/coupling cycles. This directly supports the construction of macrocyclic peptides where a single unwanted truncation can destroy biological activity .

Fragment-Based Libraries for Intracellular Targets

The moderate lipophilicity (logP 0.7) and low PSA (69 Ų) of the methyl ester make it an ideal starting point for fragment elaboration. By incorporating the building block early, medicinal chemists maintain passive permeability within the candidate’s property space, avoiding the later‑stage logD optimization that plagues acids and highly polar analogs .

Ketone-Directed Late-Stage Diversification of Peptidomimetics

The 4‑oxo group present in this building block enables chemistries such as oxime ligation, reductive amination, and ketal formation that are impossible with the 4‑hydroxy or 4‑H analogs. This allows for site‑specific conjugation or the introduction of heteroatom‑rich substituents after peptide assembly, a strategy highlighted in the Emory patent literature [1].

Application
Selection Property
Validation Focus
Fmoc SPPS with constrained residues
Solid salt form, high purity
Coupling efficiency and sequence fidelity
Fragment-based intracellular libraries
Moderate lipophilicity, low polar surface area
Passive permeability maintenance
Ketone-directed late-stage diversification
4‑oxo reactivity handle
Oxime, hydrazone, and reductive amination feasibility
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